molecular formula C22H34O4 B1360754 Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate CAS No. 898757-95-4

Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate

Cat. No. B1360754
CAS RN: 898757-95-4
M. Wt: 362.5 g/mol
InChI Key: PBAIBQXPTJGEBT-UHFFFAOYSA-N
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Description

Isocyanates, such as phenyl isocyanate , are a group of reactive organic compounds with the functional group -N=C=O. They are used in the production of polyurethanes, a class of polymers .


Synthesis Analysis

Isocyanates are usually produced from amines by phosgenation . Alkyl isocyanates can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .


Chemical Reactions Analysis

Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance depend largely on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .

Scientific Research Applications

Chemoenzymatic Synthesis

  • Research by Fadnavis, Vadivel, and Sharfuddin (1999) highlights the use of ethyl 2-hydroxy-3-oxooctanoate in the chemoenzymatic synthesis of hydroxy-γ-decalactone, showcasing its potential in producing complex organic compounds with high selectivity and efficiency (Fadnavis, Vadivel, & Sharfuddin, 1999).

Regioselective Synthetic Routes

  • Ashton and Doss (1993) describe a regioselective route to produce 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, utilizing ethyl 2,4-dioxooctanoate. This study is significant for its insights into the regioselectivity in organic synthesis, contributing to the efficient design of novel organic compounds (Ashton & Doss, 1993).

Asymmetric Synthesis

  • Tsuboi, Furutani, and Takeda (1987) demonstrated the asymmetric synthesis of 2,3-Epoxyoctanal, a key intermediate in leukotriene synthesis, starting from ethyl 3-chloro-2-oxooctanoate. Their work contributes to the field of stereochemistry and the synthesis of biologically relevant compounds (Tsuboi, Furutani, & Takeda, 1987).

Efficient Synthesis of Chiral Precursors

  • A study by Chen et al. (2014) focuses on the efficient synthesis of ε-hydroxy ester from ethyl 8-chloro-6-oxooctanoate using a newly identified reductase. This research is significant for its application in producing chiral precursors for important compounds like α-lipoic acid (Chen et al., 2014).

Cyclization Reactions

  • Uchiyama et al. (1998) conducted a study on the cyclization of certain ketone oximes, which is related to the broader context of utilizing similar ethyl oxooctanoate derivatives in complex organic synthesis processes (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

Enantioselective Hydrogenation

  • Meng, Zhu, and Zhang (2008) explored the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate. This study provides insights into the methods of obtaining high enantiomeric excess in organic compounds, which is crucial in the pharmaceutical industry (Meng, Zhu, & Zhang, 2008).

Corrosion Inhibitors

  • Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines compounds, including derivatives similar to ethyl oxooctanoates, as corrosion inhibitors for copper. This study links organic chemistry with material science, particularly in corrosion prevention (Zarrouk et al., 2014).

Enzyme-Catalyzed Asymmetric Reduction

  • Shimizu et al. (1990) investigated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a process relevant to the synthesis of enantiomerically pure compounds, which are crucial in the development of specific pharmaceutical agents (Shimizu et al., 1990).

Mechanism of Action

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Safety and Hazards

Isocyanates are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are flammable liquids and can cause severe skin burns and eye damage .

properties

IUPAC Name

ethyl 8-(4-hexoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-3-5-6-11-18-26-20-16-14-19(15-17-20)21(23)12-9-7-8-10-13-22(24)25-4-2/h14-17H,3-13,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAIBQXPTJGEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645801
Record name Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate

CAS RN

898757-95-4
Record name Ethyl 4-(hexyloxy)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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